5-Bromo-2-cyclopropylisonicotinic Acid
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Overview
Description
5-Bromo-2-cyclopropylisonicotinic Acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a bromine atom at the 5th position and a cyclopropyl group at the 2nd position on the isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylisonicotinic Acid typically involves the bromination of 2-cyclopropylisonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves using high-purity starting materials and efficient bromination techniques. The reaction is often conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropylisonicotinic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-cyclopropylisonicotinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions include various substituted isonicotinic acids, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-cyclopropylisonicotinic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical studies to understand the interactions of isonicotinic acid derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylisonicotinic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloroisonicotinic Acid: Similar in structure but with a chlorine atom instead of a cyclopropyl group.
2-Cyclopropylisonicotinic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoisonicotinic Acid: Lacks the cyclopropyl group, affecting its binding affinity and specificity.
Uniqueness
5-Bromo-2-cyclopropylisonicotinic Acid is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-cyclopropylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-4-11-8(5-1-2-5)3-6(7)9(12)13/h3-5H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWOSURJZSWLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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